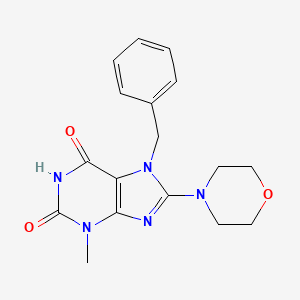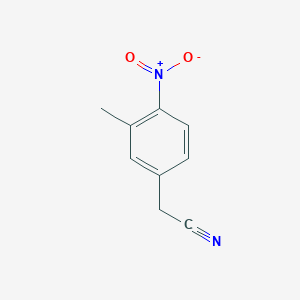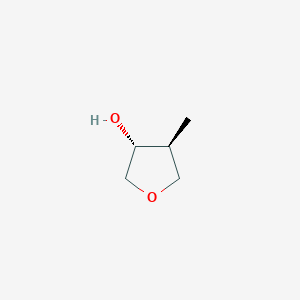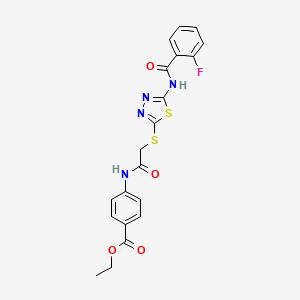![molecular formula C10H14Br2O B2390224 1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-05-1](/img/structure/B2390224.png)
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” is a chemical compound with the molecular formula C10H14Br2O . It is a derivative of camphor, which is a 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one .
Molecular Structure Analysis
The molecular structure of “1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” is derived from the structure of camphor, with two bromine atoms added at the 1 and 7 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one” are not well-documented. Its molecular weight is approximately 310.026 Da .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one has been utilized in the synthesis of various complex molecules. For instance, a mixture of stereoisomers was prepared from (±)camphorquinone and diaminomaleonitrile, characterized by techniques such as mass-spectrometry, NMR, and IR spectroscopy, and its structure was determined by X-Ray diffraction and quantum chemical calculations (Filatov et al., 2013). Similarly, another study synthesized and characterized a stable quasiphosphonium salt using 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione (Bogdanov et al., 2006).
Chemical Reactions and Intermediates
This compound is involved in complex chemical reactions producing diverse products. For example, endo-2,3-Epoxy-1,7,7-trimethylbicyclo[2.2.1]heptane reacted with trimethylsilyl cyanide in the presence of zinc iodide to produce a mixture of products, indicating its role in generating carbocationic intermediates (Gassman et al., 1986).
Material Synthesis
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one has also been used in material synthesis. A study described the preparation of a polymer from 1-oxo-2,6,7-trioxa-1-phosphabicyclo[2.2.1]heptane, showcasing its potential in creating new materials with specific properties (Gehrmann & Vogt, 1981).
Applications in Organic Chemistry
Its derivatives have found applications in organic chemistry for synthesizing various biologically active substances. For instance, a study synthesized and structurally characterized derivatives like spiro[bicyclo[2.2.1]heptane-2,2′-furan]-3-amines via stereoselective cycloadditions, indicating its utility in creating chiral amines and aminoalcohols (Grošelj et al., 2007).
Spectroscopic Studies
Spectroscopic studies of compounds like 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one have contributed to understanding their electronic properties and interactions. A study involving UV, CD, fluorescence, and CPL spectra of such compounds provided insight into their ground and excited state electronic properties (Longhi et al., 2013).
Propriétés
IUPAC Name |
1,7-dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2O/c1-8(2)7(13)10(12)5-4-9(8,3)6(10)11/h6H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAYCFDDDUIMMOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCC1(C2Br)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Methoxyphenyl)[8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2390143.png)









![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiazole-4-carboxamide](/img/structure/B2390160.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2390161.png)
